1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the phenyl groups: The phenyl groups with chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These are used to optimize reaction conditions and improve yield.
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation products: Oxides of the original compound.
Reduction products: Amines or alcohols.
Substitution products: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings, which impart distinct chemical and biological properties compared to its analogs.
This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-10-3-1-9(2-4-10)14-8-15(16(22)23)21(20-14)11-5-6-13(19)12(18)7-11/h1-8H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZOKDZFRMURZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-45-7 | |
Record name | 1-(3-CHLORO-4-FLUOROPHENYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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